2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is an organic compound that belongs to the class of phenolic compounds. It features a bromine atom and a methoxy group attached to a phenolic ring, along with a trifluoromethyl-substituted oxadiazole moiety. This compound is of interest in various fields, including medicinal chemistry and materials science due to its potential biological activities and applications.
This compound can be synthesized through various organic reactions involving phenolic compounds and oxadiazole derivatives. It may also be found in libraries of synthetic compounds used for drug discovery.
2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol can be classified as:
The synthesis of 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol typically involves several steps:
The reactions often require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or acetonitrile for solubilizing reactants.
The molecular formula is , with a molecular weight of approximately 367.10 g/mol. The compound features multiple functional groups that contribute to its chemical properties.
2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol can participate in various chemical reactions:
Reactions typically require careful control of pH and temperature to optimize yields and selectivity.
The mechanism of action for 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Key physical properties include:
Chemical properties are influenced by the presence of functional groups:
2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol has potential applications in:
The 1,2,4-oxadiazole ring is constructed via cyclocondensation between amidoximes and activated carboxylic acid derivatives. For the target compound, tert-butyl 3-(3-methoxy-4-hydroxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole synthesis begins with 3-methoxy-4-hydroxybenzoic acid, which is activated as an acyl chloride or ester. Reaction with trifluoroacetamidoxime (CF₃C(=NOH)NH₂) under dehydrative conditions forms the oxadiazole core. Key methodologies include:
Table 1: Cyclocondensation Conditions for Oxadiazole Formation
Method | Reagents | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
HATU Coupling | HATU, NMM, DMF | 0°C→25°C, 2h | 95 | High amidoxime conversion |
Thermal Cyclodehydration | Toluene | Reflux, 12h | 92 | Scalability |
Microwave Cyclization | None | 180°C, 30 min | 88 | Rapid reaction |
Orthogonal protection of the phenolic –OH (e.g., tert-butyldimethylsilyl or acetyl) is essential to prevent side reactions during cyclocondensation [9].
Bromination at the ortho position to the phenolic –OH in 4-hydroxy-3-methoxybenzoic acid derivatives exploits the strong para-directing effect of the hydroxyl group and meta-directing effect of the carboxylic acid/ester. Methoxylation typically precedes bromination due to the superior directing power of –OH over –OMe:
Table 2: Bromination Methods for Phenolic Intermediates
Substrate | Reagent System | Position | Yield (%) | Selectivity Factor |
---|---|---|---|---|
4-Hydroxy-3-methoxybenzoate | NBS/Acetonitrile | Ortho | 89 | >20:1 vs. para |
4-Hydroxy-3-methoxybenzoate | ZnAl–BrO₃⁻–LDHs/KBr/AcOH | Ortho | 91 | >50:1 vs. dibromide |
The trifluoromethyl group is introduced early via the oxadiazole precursor due to its stability under subsequent reaction conditions. Two primary approaches dominate:
Key Considerations:
"Nucleophilic trifluoromethylation of nitriles/esters to amidoximes remains the gold standard due to functional group compatibility and scalability. Electrophilic routes risk oxadiazole ring degradation above 60°C." [5]
Sequential functionalization minimizes side reactions. Two strategies prevail:
Hybrid Assembly Challenges:
Table 3: Synthetic Routes to the Target Compound
Strategy | Sequence | Overall Yield (%) | Critical Issue |
---|---|---|---|
Linear (Late Bromination) | Methoxylation → Bromination → Oxadiazole formation | 65 | Bromination selectivity |
Orthogonal Protection | Phenol protection → Oxadiazole → Deprotection → Bromination | 71 | Protection/deprotection efficiency |
Convergent | Oxadiazole boronate + Bromophenol coupling | 50 | Pd catalyst inhibition by phenol |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7